molecular formula C6H5B3F12KNO-2 B13780684 Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate

Cat. No.: B13780684
M. Wt: 406.6 g/mol
InChI Key: LRMRBIZQRCXPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate is a chemical compound that combines potassium, pyridine-4-carbaldehyde, and tritetrafluoroborateIt is one of three isomeric pyridinaldehydes and is a colorless liquid that can appear yellow or brown when aged .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate typically involves the reaction of pyridine-4-carbaldehyde with potassium tritetrafluoroborate under specific conditions. Pyridine-4-carbaldehyde can be synthesized through various methods, including the oxidation of 4-methylpyridine or the formylation of pyridine using Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in pyridine-4-carbaldehyde can be oxidized to form pyridine-4-carboxylic acid.

    Reduction: The aldehyde group can be reduced to form pyridine-4-methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include pyridine-4-carboxylic acid, pyridine-4-methanol, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;pyridine-4-carbaldehyde;tritetrafluoroborate include:

    Pyridine-2-carboxaldehyde: An isomer of pyridine-4-carbaldehyde with the aldehyde group at the 2-position.

    Pyridine-3-carboxaldehyde: Another isomer with the aldehyde group at the 3-position.

    Pyridine-4-carboxylic acid: The oxidized form of pyridine-4-carbaldehyde.

Uniqueness

This compound is unique due to its combination of potassium, pyridine-4-carbaldehyde, and tritetrafluoroborate, which imparts specific chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in scientific research and industrial applications .

Properties

Molecular Formula

C6H5B3F12KNO-2

Molecular Weight

406.6 g/mol

IUPAC Name

potassium;pyridine-4-carbaldehyde;tritetrafluoroborate

InChI

InChI=1S/C6H5NO.3BF4.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;/h1-5H;;;;/q;3*-1;+1

InChI Key

LRMRBIZQRCXPCD-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.